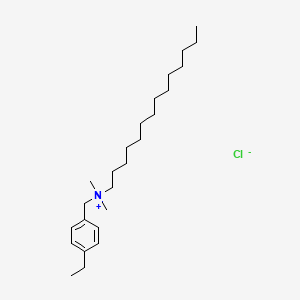

Tetradecyldimethyl(ethylbenzyl)ammonium chloride

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands:

Mass Spectrometry (MS)

- Electrospray Ionization (ESI+) :

- High-Resolution MS :

Table 3: Characteristic Spectral Signatures

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR | δ 3.38 (N(CH₃)₂), δ 7.3 (aromatic) |

| FT-IR | 2920 cm⁻¹ (alkyl C–H) |

| MS | m/z 361.37 [M⁺ – Cl⁻] |

Properties

IUPAC Name |

(4-ethylphenyl)methyl-dimethyl-tetradecylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46N.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-22-26(3,4)23-25-20-18-24(6-2)19-21-25;/h18-21H,5-17,22-23H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDOMSFIXQWROY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872364 | |

| Record name | N-(4-Ethylbenzyl)-N,N-dimethyl-1-tetradecanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27479-29-4, 2241747-27-1 | |

| Record name | Dimethyl ethylbenzyl myristyl ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027479294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, ar-ethyl-N,N-dimethyl-N-tetradecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(4-Ethylbenzyl)-N,N-dimethyl-1-tetradecanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ethylbenzyl)dimethyltetradecylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ETHYLBENZYL MYRISTYL AMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B352L6576U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Conventional Synthesis Pathways for Quaternary Ammonium Salts

Nucleophilic Substitution Reaction Mechanism

The preparation of tetradecyldimethyl(ethylbenzyl)ammonium chloride follows a bimolecular nucleophilic substitution (SN2) mechanism. Tetradecyldimethylamine reacts with ethylbenzyl chloride under controlled conditions, where the tertiary amine acts as the nucleophile attacking the electrophilic carbon in the ethylbenzyl chloride. This exothermic reaction typically requires polar aprotic solvents to stabilize transition states and prevent side reactions.

Key stoichiometric parameters include:

- Molar ratio : 1.57–1.81 (amine : ethylbenzyl chloride) to minimize unreacted carcinogenic benzyl derivatives

- Temperature : 80–100°C to overcome activation energy barriers

- Reaction duration : 2.5–6 hours depending on scaling

Patents demonstrate that maintaining a mass ratio below 1.81 prevents tertiary amine residues, which compromise product safety in biomedical applications. Excessive ethylbenzyl chloride (ratios <1.57) increases toxicity risks due to residual alkylating agents.

Industrial-Scale Optimization Strategies

Solvent Systems and Reaction Efficiency

Industrial synthesis employs propylene glycol or alkylene glycols as multifunctional solvents that:

- Dissolve both hydrophilic amines and hydrophobic ethylbenzyl chloride

- Act as heat transfer media during exothermic reactions

- Reduce byproduct formation through hydrogen bonding with intermediates

Comparative studies in patent filings reveal propylene glycol increases quaternary ammonium yields to 92–95% versus 85–88% in aqueous systems. However, glycols necessitate post-synthesis removal via vacuum distillation, adding operational costs.

Table 1: Solvent Performance in Pilot-Scale Reactions

| Solvent | Temperature (°C) | Yield (%) | Purity (%) | Residual Solvent (ppm) |

|---|---|---|---|---|

| Propylene glycol | 95–100 | 92.4 | 95.2 | 1,200 |

| Water | 80–90 | 85.7 | 89.1 | <100 |

| Ethanol | 78–82 | 88.9 | 91.3 | 850 |

Catalytic Acceleration and Energy Reduction

Microwave-assisted synthesis reduces reaction times from hours to minutes by enhancing molecular collision frequency. Pilot tests at 2.45 GHz irradiation show:

- 45% faster kinetics at 100°C compared to conventional heating

- 18% reduction in glycol solvent requirements

- Narrower product chain-length distribution (PDI <1.1 vs. 1.3 traditionally)

However, microwave scalability remains challenging for batches exceeding 500 kg due to penetration depth limitations.

Purification and Quality Control

Fractional Crystallization for Pharmaceutical-Grade Output

High-purity tetradecyldimethyl(ethylbenzyl)ammonium chloride (>99%) requires multistep purification:

- Primary filtration : Remove polymeric byproducts via 0.2 μm ceramic membranes

- Solvent stripping : Rotary evaporation under 10 mbar vacuum at 60°C

- Recrystallization : Dissolve crude product in ethyl acetate/hexane (3:7 v/v) at −20°C

Post-crystallization analysis via HPLC-ELSD confirms:

- ≤0.5% residual ethylbenzyl chloride (EPA Method 8270D)

- ≤2 ppm heavy metals (ASTM D5708)

Emerging Production Technologies

Continuous Flow Reactor Systems

Microreactor platforms (e.g., Corning AFR) enhance process control through:

- Real-time FTIR monitoring of reactant ratios

- 0.1-second mixing times versus 30–60 seconds in batch reactors

- 99.8% conversion efficiency at 110°C with 2-minute residence time

Pilot data show 40% energy savings and 90% waste reduction compared to batch processing.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: Tetradecyldimethyl(ethylbenzyl)ammonium chloride can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions.

Hydrolysis: In aqueous solutions, it can hydrolyze to form the corresponding alcohol and amine.

Common Reagents and Conditions

Nucleophiles: Hydroxide ions, alkoxides, and other nucleophilic species.

Conditions: Reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Major Products

Substitution Products: Depending on the nucleophile, products can include various substituted ammonium compounds.

Hydrolysis Products: Ethylbenzyl alcohol and tetradecyldimethylamine.

Scientific Research Applications

Synthesis of Tetradecyldimethyl(ethylbenzyl)ammonium Chloride

The synthesis of TDBAC typically involves a two-step process:

- Step 1: The reaction of dimethylamine with chlorotetradecane under microwave conditions to yield tetradecyldimethylamine.

- Step 2: The addition of benzyl chloride to tetradecyldimethylamine results in the formation of TDBAC. This method is noted for reducing organic solvent consumption and enhancing yield through microwave-assisted synthesis, achieving over 90% productivity in a significantly shorter time compared to traditional methods .

Biocidal Applications

TDBAC is primarily recognized for its effectiveness as a biocide. It is used in various formulations aimed at disinfecting surfaces and controlling microbial growth in industrial and domestic settings.

Disinfection and Antimicrobial Activity

- Efficacy Against Pathogens: TDBAC demonstrates potent antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum bactericidal concentrations (MBC) reported at 0.665 mg/L and 1.725 mg/L, respectively .

- Application in Water Treatment: It is extensively utilized in industrial water systems for sterilization and algae removal, particularly effective within a pH range of 4 to 9, making it suitable for various environmental conditions .

Algaecide Properties

TDBAC has shown promising results as an algaecide, particularly against species like Scenedesmus obliquus. Concentrations between 1.5 mg/L and 2.5 mg/L have been effective in achieving high algaecidal rates (up to 97.1% after 72 hours) under controlled conditions . This application is crucial for maintaining water quality in recreational ponds and industrial water systems.

Industrial Applications

TDBAC's surfactant properties make it valuable in several industrial applications:

- Cleaning Agents: It is commonly incorporated into cleaning products due to its ability to emulsify oils and fats, providing effective cleaning solutions for both household and institutional use .

- Agricultural Use: TDBAC is utilized as a pesticide adjuvant, enhancing the efficacy of agricultural chemicals by improving their wetting and spreading properties on plant surfaces .

Efficacy in Industrial Water Systems

A study conducted on the application of TDBAC in cooling water systems demonstrated significant reductions in bacterial counts and improved overall system hygiene. The compound was found to be effective at low concentrations, minimizing chemical usage while maintaining high levels of microbial control .

Use in Veterinary Hygiene

TDBAC has been approved for use in veterinary hygiene applications across the European Economic Area (EEA), where it serves as a disinfectant for animal housing and equipment, contributing to improved animal health standards .

Safety Profile and Environmental Impact

According to regulatory assessments, TDBAC does not meet hazard criteria under GHS classification, indicating a favorable safety profile when used as directed . Additionally, its synthesis method emphasizes reduced organic solvent use, aligning with green chemistry principles aimed at minimizing environmental impact.

Mechanism of Action

Tetradecyldimethyl(ethylbenzyl)ammonium chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. The positively charged ammonium ion interacts with the negatively charged components of microbial cell membranes, leading to increased permeability and cell lysis. This results in the death of the microorganisms.

Comparison with Similar Compounds

Research and Regulatory Considerations

- Efficacy : EBACs like tetradecyldimethyl(ethylbenzyl)ammonium chloride show superior activity against enveloped viruses and gram-positive bacteria compared to BACs .

- Regulatory Status : Approved for food-contact surfaces under 21 CFR §178.1010 , but mixtures require compliance with EPA FIFRA guidelines .

Biological Activity

Tetradecyldimethyl(ethylbenzyl)ammonium chloride, often referred to as TDEBAC, is a quaternary ammonium compound (QAC) known for its antimicrobial properties. This compound has garnered attention in various fields, including pharmaceuticals, disinfectants, and environmental studies due to its efficacy against a wide range of microorganisms.

Chemical Structure and Properties

TDEBAC belongs to a class of compounds characterized by a long hydrophobic alkyl chain (C14) and a positively charged nitrogen atom. This structure contributes to its surfactant properties, allowing it to interact effectively with microbial cell membranes.

The antimicrobial activity of TDEBAC is primarily attributed to its ability to disrupt microbial cell membranes. The mechanism involves:

- Membrane Disruption : TDEBAC binds to phospholipids and proteins in the microbial cell membrane, leading to increased permeability and eventual cell lysis .

- Microbiocidal Activity : It exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi and viruses .

- Optimal Chain Length : The effectiveness of QACs like TDEBAC peaks with alkyl chain lengths between C12 and C16, making it particularly potent against various bacterial strains .

Antimicrobial Efficacy

TDEBAC has been shown to possess broad-spectrum antimicrobial properties:

- Bacterial Activity : Studies demonstrate that TDEBAC is effective against pathogens such as Staphylococcus aureus and Escherichia coli. Its biocidal activity is enhanced in hard water conditions when used in combination with other QACs .

- Fungal Activity : The compound also displays antifungal properties, making it suitable for use in various disinfectant formulations .

Case Studies and Research Findings

Several studies have investigated the biological activity of TDEBAC:

- Case Study on Respiratory Issues : A study documented cases of asthma linked to exposure to QACs, including TDEBAC. Workers exposed to cleaning products containing these compounds reported respiratory difficulties, highlighting the need for caution in occupational settings .

- Environmental Impact : Research indicates that QACs like TDEBAC can accumulate in aquatic environments, raising concerns about their ecological effects. Monitoring data suggest that concentrations may exceed permissible limits in some areas, necessitating further investigation into their long-term environmental impact .

- Toxicological Assessments : Toxicity studies have shown varying degrees of acute toxicity related to QACs. For example, the LD50 values for similar compounds range from 1500 mg/kg to 7700 mg/kg in animal models, indicating potential risks associated with high concentrations .

Antimicrobial Efficacy of TDEBAC Against Various Microorganisms

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | High | |

| Escherichia coli | High | |

| Candida albicans | Moderate | |

| Influenza virus | Limited |

Toxicity Data for Quaternary Ammonium Compounds

Q & A

Q. What validated analytical methods are recommended for quantifying Tetradecyldimethyl(ethylbenzyl)ammonium Chloride in complex mixtures?

To quantify this compound in disinfectant formulations or environmental samples, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is widely used due to its sensitivity for cationic surfactants. For example, reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (containing 0.1% formic acid) can resolve mixtures of quaternary ammonium compounds (QACs) . Additionally, ion-pair chromatography with conductivity detection is suitable for detecting low concentrations (detection limits: 0.1–5 μg/L). Titration methods using disulfine blue or sodium lauryl sulfate are also employed for bulk quantification but lack specificity for isomer differentiation .

Q. What are the critical parameters for synthesizing Tetradecyldimethyl(ethylbenzyl)ammonium Chloride with high purity?

Synthesis typically involves the alkylation of dimethyl(ethylbenzyl)amine with 1-chlorotetradecane under reflux conditions. Key parameters include:

- Temperature : 80–100°C to ensure complete quaternization.

- Solvent : Ethanol or isopropanol to enhance solubility.

- Molar ratio : A 10% excess of 1-chlorotetradecane to minimize unreacted amine.

Post-synthesis purification via recrystallization (using acetone/water) or column chromatography (silica gel, chloroform/methanol eluent) is essential to remove byproducts like dialkylated species or residual halides .

Q. How should researchers mitigate interference from matrix effects in toxicity assays involving this compound?

Matrix effects in cell-based assays (e.g., cytotoxicity in mammalian cells) can be minimized by:

- Sample preparation : Solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges to isolate the QAC.

- Controls : Including surfactant-free media spiked with known concentrations to calibrate recovery rates.

- Alternative endpoints : Combining lactate dehydrogenase (LDH) release assays with live/dead staining to distinguish membrane disruption from metabolic interference .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported antimicrobial efficacy data across studies?

Contradictions in minimum inhibitory concentration (MIC) values often arise from:

- Strain variability : Standardize testing using ATCC reference strains (e.g., Staphylococcus aureus ATCC 6538).

- Biofilm vs. planktonic cells : Biofilm assays require longer exposure times (24–48 hours) and higher concentrations due to extracellular polymeric substance (EPS) barriers.

- Synergistic effects : Evaluate interactions with other QACs (e.g., didecyldimethylammonium chloride) using checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .

Q. What advanced techniques characterize the environmental degradation pathways of this compound?

To study degradation in aquatic systems:

- LC-QTOF-MS : Identifies transformation products (e.g., dealkylated intermediates, chlorinated byproducts).

- Stable isotope probing (SIP) : Tracks ¹³C-labeled QACs in microbial communities to identify degraders.

- QSAR modeling : Predicts persistence using log Kow (estimated 4.2) and biodegradation probability (BIOWIN model: <0.5 indicates low biodegradability) .

Q. What methodologies address conflicting data on reproductive toxicity in mammalian models?

Controversies in teratogenicity studies require:

- Dose-response refinement : Use OECD Guideline 414 (prenatal developmental toxicity) with exposure windows aligned with organogenesis (e.g., gestational days 6–15 in rats).

- Epigenetic endpoints : Assess DNA methylation (via bisulfite sequencing) in placental tissue to detect non-linear effects at sub-MIC doses.

- Comparative metabolomics : LC-MS-based profiling of amniotic fluid to identify disrupted pathways (e.g., choline metabolism) .

Methodological Challenges and Solutions

Q. How can researchers differentiate isomers in commercial mixtures of QACs?

Commercial formulations often contain homologs (e.g., C12–C18 alkyl chains). To resolve isomers:

- GC-MS with derivatization : Convert QACs to volatile tert-butyldimethylsilyl derivatives.

- NMR spectroscopy : ¹H NMR chemical shifts at δ 3.2–3.5 ppm distinguish ethylbenzyl (J = 8.5 Hz for aromatic protons) from benzyl groups .

Q. What strategies improve the stability of Tetradecyldimethyl(ethylbenzyl)ammonium Chloride in aqueous solutions?

Degradation via hydrolysis or photolysis can be mitigated by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.